molecular formula C13H15NO B2554690 7-Benzoyl-7-azabicyclo[2.2.1]heptane CAS No. 188624-96-6

7-Benzoyl-7-azabicyclo[2.2.1]heptane

Cat. No.: B2554690
CAS No.: 188624-96-6
M. Wt: 201.269
InChI Key: TZVDAOHTTBLKNR-UHFFFAOYSA-N
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Description

7-Benzoyl-7-azabicyclo[2.2.1]heptane is a strategically valuable bicyclic amine derivative designed for advanced chemical and pharmacological research. Its core structure is based on the 7-azabicyclo[2.2.1]heptane (7-azanorbornane) scaffold, a constrained ring system known for its versatility in synthesizing pharmaceuticals, agrochemicals, and complex heterocyclic compounds . This compound serves as a critical reference material and synthetic intermediate for investigating non-classical amide bonding. Single-crystal X-ray diffraction studies of this and related structures have demonstrated intrinsic nitrogen-pyramidalization in the solid state, a direct consequence of the CNC angle strain and allylic strain within the bicyclic framework . This distortion from planarity significantly impacts the molecule's properties, leading to a low amide bond rotation barrier in solution, as confirmed by density functional theory (DFT) calculations and correlations with Hammett's σp+ constants . The primary research value of this compound lies in its application as a model system for probing the relationship between amide bond geometry and electronic properties. Furthermore, derivatives of the 7-azabicyclo[2.2.1]heptane scaffold are of immense interest in medicinal chemistry, particularly as cholinergic receptor ligands . This compound provides a foundational chemical template for developing and studying novel nicotinic and muscarinic agonists or antagonists, which are relevant to research on pain, cognitive disorders, and neurological conditions . This product is intended for use in laboratory research only and is not classified as a drug, food, or cosmetic. It is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-azabicyclo[2.2.1]heptan-7-yl(phenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c15-13(10-4-2-1-3-5-10)14-11-6-7-12(14)9-8-11/h1-5,11-12H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZVDAOHTTBLKNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1N2C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 7 Benzoyl 7 Azabicyclo 2.2.1 Heptane and Analogous Structures

Strategies for the Construction of the 7-Azabicyclo[2.2.1]heptane Core

The synthesis of the 7-azabicyclo[2.2.1]heptane core has been approached through numerous innovative strategies. These methods often rely on the formation of a key carbon-nitrogen bond to construct the bicyclic system. Intramolecular cyclization approaches have proven to be particularly effective in achieving this transformation with high levels of stereocontrol.

Intramolecular Cyclization Approaches

Intramolecular cyclization reactions are a cornerstone in the synthesis of the 7-azabicyclo[2.2.1]heptane skeleton. These strategies involve the formation of the bicyclic ring system from a single precursor molecule, often a substituted cyclohexane or a related acyclic chain. This approach offers advantages in controlling stereochemistry and can lead to efficient and elegant synthetic routes.

A robust and frequently employed method for constructing the 7-azabicyclo[2.2.1]heptane core is the base-promoted intramolecular cyclization of appropriately substituted halogenated cyclohexane derivatives. This strategy relies on the generation of a nitrogen-based nucleophile that displaces an adjacent halide on the cyclohexane ring, thereby forming the bicyclic structure.

The reaction of tert-butyl N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamate with sodium hydride (NaH) in dimethylformamide (DMF) at room temperature serves as a prime example of this methodology. This reaction yields 2-bromo-7-[(tert-butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane in a 52% yield. nih.gov Subsequent elimination of hydrogen bromide from this product using potassium tert-butoxide (t-BuOK) affords 7-[(tert-butoxy)carbonyl]-7-azabicyclo[2.2.1]hept-2-ene, a key intermediate in the total synthesis of epibatidine (B1211577). nih.gov The choice of the nitrogen-protecting group and the stereochemistry of the leaving groups on the cyclohexane ring are critical factors that influence the outcome of the reaction. nih.gov Studies have shown that N-(cis-3,trans-4-dibromocyclohex-1-yl)-2,2,2-trifluoroacetamide also undergoes clean heterocyclization to provide the 7-azabicyclo[2.2.1]heptane derivative in good yield. nih.gov

Starting MaterialBase/SolventProductYield
tert-butyl N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamateNaH / DMF2-bromo-7-[(tert-butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane52%
N-(cis-3,trans-4-dibromocyclohex-1-yl)-2,2,2-trifluoroacetamideNaH / DMF7-(trifluoroacetyl)-7-azabicyclo[2.2.1]heptane derivativeGood

Reductive cyclization of precursors containing an aziridine ring presents an innovative approach to the synthesis of azabicyclic systems. While direct application to the 7-azabicyclo[2.2.1]heptane core is not widely documented, analogous strategies for related scaffolds highlight the potential of this methodology. For instance, the synthesis of 1-azabicyclo[2.2.1]heptane derivatives has been achieved through a double lithium aluminum hydride (LiAlH₄)-induced reductive cyclization of 2-(4-chloro-2-cyano-2-phenylbutyl)aziridines. nih.gov This one-step process stereoselectively constructs the bicyclic core and simultaneously reduces the cyano group to an aminomethyl group. nih.gov This method underscores the utility of highly reactive intermediates generated from aziridine ring-opening in the formation of complex polycyclic amine structures.

PrecursorReagentProduct ScaffoldKey Features
2-(4-Chloro-2-cyano-2-phenylbutyl)aziridineLiAlH₄1-Azabicyclo[2.2.1]heptaneOne-step, stereoselective, double reductive cyclization

Organometallic reagents, particularly palladium and rhodium catalysts, have emerged as powerful tools for mediating complex intramolecular cyclization reactions to form azabicyclic frameworks. These methods often proceed with high efficiency and stereoselectivity under mild conditions.

Palladium-catalyzed reactions have been successfully applied to the synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes through a 1,2-aminoacyloxylation of cyclopentenes. rsc.org Another significant application of palladium catalysis is the intramolecular Heck reaction. This reaction has been utilized to construct the 7-azabicyclo[4.3.1]decane ring system from vinyl halide precursors derived from tropone, demonstrating the power of this method in forming bridged azapolycycles. beilstein-journals.org The choice of catalyst, base, and ligands is crucial for achieving high yields in these transformations. beilstein-journals.org

Rhodium-catalyzed hydroformylation-initiated bicyclization offers another elegant strategy for constructing azabicyclic systems. This domino reaction involves the hydroformylation of an alkene followed by a series of intramolecular transformations to yield complex bicyclic structures. acs.org While not yet specifically reported for the 7-azabicyclo[2.2.1]heptane core, its application in synthesizing indolizidine and quinolizidine alkaloids showcases its potential for accessing diverse azabicyclic skeletons. acs.org

Catalyst SystemReaction TypeSubstrate TypeProduct Scaffold
Palladium(II)1,2-AminoacyloxylationCyclopentenesOxygenated 2-Azabicyclo[2.2.1]heptane
Pd(PPh₃)₄, K₂CO₃, proton spongeIntramolecular Heck ReactionVinyl Halides7-Azabicyclo[4.3.1]decane
Rhodium(I)Hydroformylation-initiated bicyclizationAmide with pendant alkeneIndolizidine, Quinolizidine

Transannular alkylation provides a powerful and stereocontrolled route to the 7-azabicyclo[2.2.1]heptane core, often starting from readily available chiral precursors such as amino acids. This strategy involves the formation of a carbon-carbon or carbon-nitrogen bond across a medium-sized ring to generate the bicyclic system.

A notable example begins with L-serine, which is converted to a trisubstituted pyrrolidine (B122466) intermediate. The key transannular alkylation step is initiated by a beta-elimination of a silyl ether, which is followed by cyclization to afford tert-butyl 7-benzyloxycarbonyl-7-azabicyclo[2.2.1]hept-2-ene-1-carboxylate. researchgate.net The direct reduction of a 2-keto-3-silyl ether intermediate with samarium(II) iodide (SmI₂) to a C-2 ketone is a crucial step in this sequence, enabling further functionalization. researchgate.net This approach allows for the synthesis of enantiomerically pure and highly functionalized 7-azabicyclo[2.2.1]heptane derivatives.

Starting MaterialKey ReagentsKey TransformationProduct
L-Serine derivativeSmI₂Transannular alkylationtert-butyl 7-benzyloxycarbonyl-7-azabicyclo[2.2.1]hept-2-ene-1-carboxylate

The Ugi multicomponent reaction is a highly efficient one-pot process that combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. When bifunctional starting materials are employed, this reaction can be used to construct complex cyclic and bicyclic structures, including azanorbornyl peptidomimetics.

The intramolecular Ugi reaction of 7-azabicyclo[2.2.1]heptane-2-carboxylic acid with various aldehydes and isocyanides leads to the formation of polyfunctionalized azabicyclic peptidomimetics. rsc.orgacs.org Unlike typical β-amino acids that yield β-lactams, the rigid bicyclic nature of the starting material directs the reaction towards a different outcome, resulting in the formation of a fused seven-membered ring intermediate that subsequently reacts with the solvent. acs.org This methodology provides a rapid and versatile entry to a diverse range of complex peptidomimetic scaffolds based on the 7-azabicyclo[2.2.1]heptane core. rsc.orgacs.org

Amine/Carboxylic Acid ComponentAldehyde/IsocyanideKey FeatureProduct Type
7-Azabicyclo[2.2.1]heptane-2-carboxylic acidVariousIntramolecular Ugi reactionPolyfunctionalized azabicyclic peptidomimetics

Diels-Alder Reaction Strategies in Bicyclic Azasystem Formation

The Diels-Alder reaction is a powerful tool for the formation of the 7-azabicyclo[2.2.1]heptane skeleton. cdnsciencepub.com This [4+2] cycloaddition typically involves the reaction of a diene with a dienophile. In the context of synthesizing azabicyclic systems, N-substituted pyrroles often serve as the diene component, reacting with various dienophiles to yield highly substituted 7-azabicyclo[2.2.1]heptane derivatives. cdnsciencepub.com The yields for these reactions were historically low, often less than 9%, which made the route seem unattractive for some time. cdnsciencepub.com However, improvements in reaction conditions and the use of catalysts have enhanced the efficiency of this method. cdnsciencepub.com

One notable strategy involves the reaction of methyl 2-benzamidoacrylate as the dienophile. unirioja.escapes.gov.br In a synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid, a constrained proline analogue, the Diels-Alder cycloaddition of Danishefsky's diene to methyl 2-benzamidoacrylate serves as a key step. unirioja.es This approach highlights the utility of using a dienophile that already contains a benzamido group, which can be a precursor to the final N-benzoyl moiety. The reaction between methyl 2-benzamidoacrylate and Danishefsky's diene in toluene results in a mixture of two cycloadducts, corresponding to the endo and exo attack. unirioja.es Subsequent chemical transformations can then be used to form the desired bicyclic system. unirioja.es

Another approach utilizes inverse-electron-demand Diels-Alder reactions. For instance, the reaction of an electron-rich enol ether with electron-deficient 1,2,4,5-tetrazines has been used to synthesize novel pyridazine (B1198779) analogues of epibatidine, which feature the 7-azabicyclo[2.2.1]heptane core. nih.gov

DieneDienophileProduct SkeletonReference
N-substituted pyrrolesAcetylenic dienophiles7-azabicyclo[2.2.1]heptane cdnsciencepub.com
Danishefsky's dieneMethyl 2-benzamidoacrylate7-azabicyclo[2.2.1]heptane unirioja.es
Enol ether1,2,4,5-tetrazines7-azabicyclo[2.2.1]heptane nih.gov

Molecular Rearrangement Pathways for Azabicyclo[2.2.1]heptane Derivatives

Molecular rearrangements offer alternative and often elegant pathways to the 7-azabicyclo[2.2.1]heptane framework, typically by transforming more readily available cyclic precursors.

The Favorskii rearrangement, a reaction of α-halo ketones with a base, can be employed to achieve ring contraction, providing a route to the 7-azabicyclo[2.2.1]heptane system. ddugu.ac.inwikipedia.org A notable application is the synthesis of the 7-azabicyclo[2.2.1]heptane ring system through the contraction of a tropinone skeleton. ddugu.ac.in This strategy was featured in an efficient total synthesis of the alkaloid epibatidine. ddugu.ac.in The process involves the bromination of an N-carbethoxytropinone, followed by a Favorskii rearrangement, which leads to the formation of the desired bicyclic system. researchgate.net

Starting MaterialKey TransformationProductReference
Tropinone derivativeFavorskii Rearrangement7-azabicyclo[2.2.1]heptane derivative ddugu.ac.in
Bromo ketoneRing contractionEpimeric methyl benzonorbornene-2-carboxylates researchgate.net

A tandem aza-Prins cyclization followed by a pinacol rearrangement provides a powerful method for constructing the 7-azabicyclo[2.2.1]heptane skeleton. nih.govresearchgate.netacs.org This approach has been successfully utilized in the syntheses of (+/-)-epibatidine and (+/-)-epiboxidine. nih.govresearchgate.net The reaction is typically initiated by treating a suitable precursor, such as a 5-(1-hydroxyallyl)-2-alkoxy-N-tosylpyrrolidine, with a Lewis acid. researchgate.net This triggers an aza-Prins cyclization to form a bicyclic intermediate, which then undergoes a pinacol rearrangement to yield the 7-azabicyclo[2.2.1]heptane framework. researchgate.net This cascade reaction allows for the rapid assembly of the complex bicyclic core from relatively simple starting materials. researchgate.net

Free Radical Initiated Cyclizations for 7-Azabicyclo[2.2.1]heptane Frameworks

Free radical cyclizations present another effective strategy for the synthesis of the 7-azabicyclo[2.2.1]heptane core. These reactions often proceed under mild conditions and can exhibit high levels of stereocontrol.

One approach involves the cyclization of α-acylamino radicals. clockss.org These radicals can be generated from precursors such as methyl N-(o-bromobenzoyl)-2-(prop-2-enyl)pyrrolidine-2-carboxylates. clockss.org Treatment of such a precursor with tributyltin hydride and a radical initiator like azoisobutyronitrile (AIBN) leads to the formation of the 7-azabicyclo[2.2.1]heptane system through a 5-exo-trig cyclization of an intermediate α-acylamino radical. clockss.org This method can, however, also produce the 8-azabicyclo[3.2.1]octane system via a competing 6-endo-trig cyclization. clockss.org

The base-mediated heterocyclization of compounds like alkyl N-(c-3,t-4-dibromocyclohex-1-yl)carbamates is another convenient method for synthesizing 7-azabicyclo[2.2.1]heptane derivatives. researchgate.net Additionally, the existence and utility of bridgehead radicals in the 7-azabicyclo[2.2.1]heptane system have been demonstrated, allowing for the synthesis of various 1-substituted derivatives. unirioja.es For instance, N-benzoyl-7-azabicyclo[2.2.1]heptane, a precursor to epibatidine, has been obtained via such radical reactions. unirioja.es The mechanism and the influence of the nitrogen-protecting group on the outcome of these radical-mediated cyclizations have been studied using DFT methods. acs.org

Radical PrecursorMethodProductReference
Methyl N-(o-bromobenzoyl)-2-(prop-2-enyl)pyrrolidine-2-carboxylateTin hydride method7-azabicyclo[2.2.1]heptane derivative clockss.org
Alkyl N-(c-3,t-4-dibromocyclohex-1-yl)carbamateBase-mediated heterocyclization7-azabicyclo[2.2.1]heptane derivative researchgate.net
N-Benzoyl-7-azabicyclo[2.2.1]heptane-1-carboxylic acidBarton ester decarboxylationN-Benzoyl-7-azabicyclo[2.2.1]heptane unirioja.es

Targeted Synthetic Routes for 7-Benzoyl-7-azabicyclo[2.2.1]heptane and Closely Related Benzoylated Precursors

The introduction of the benzoyl group is a critical step in the synthesis of the target compound. This is typically achieved through N-acylation of a pre-formed 7-azabicyclo[2.2.1]heptane core or by carrying the benzoyl group through the synthetic sequence.

The direct N-acylation of 7-azabicyclo[2.2.1]heptane with benzoyl chloride or a similar benzoylating agent is a straightforward method to produce this compound. While specific literature on the direct benzoylation of the parent 7-azabicyclo[2.2.1]heptane is not detailed here, standard acylation procedures using an acid chloride in the presence of a base are generally applicable.

A closely related procedure is the N- and O-benzoylation of D,L-serine methyl ester hydrochloride, which is a step in the synthesis of methyl 2-benzamidoacrylate, a key dienophile for the Diels-Alder strategy. unirioja.es This reaction uses two equivalents of benzoyl chloride in the presence of triethylamine. unirioja.es

Furthermore, the synthesis of N-benzoyl-7-azabicyclo[2.2.1]heptane-1-carboxylic acid has been reported. unirioja.es This compound is prepared from an intermediate obtained during the synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid (Ahc). unirioja.es The hydrolysis of the precursor followed by N-benzoylation provides the desired acid, which can then be subjected to further reactions, such as radical decarboxylation, to yield other N-benzoylated derivatives. unirioja.es

Strategic N-Protection and Benzoyl Group Introduction

The protection of the nitrogen atom in the 7-azabicyclo[2.2.1]heptane ring system is a critical step in its synthetic manipulation. The benzoyl group is a commonly employed protecting group due to its stability under various reaction conditions and its influence on the stereochemical outcome of subsequent transformations.

The introduction of the benzoyl group is typically achieved through the acylation of the secondary amine of the 7-azabicyclo[2.2.1]heptane core. A standard method involves the use of benzoyl chloride in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. This direct benzoylation is an effective and widely used strategy.

In some synthetic routes, the benzamido group is incorporated early in the synthesis, for instance, in the dienophile used in a Diels-Alder reaction to construct the bicyclic framework. For example, methyl 2-benzamidoacrylate has been utilized as a dienophile in reactions with dienes like Danishefsky's diene to form a precursor to the 7-azabicyclo[2.2.1]heptane system. unirioja.es This approach integrates the benzoyl group at a nascent stage of the synthesis.

Another strategy involves the decarboxylative benzoylation of a carboxylic acid precursor. For instance, N-benzoyl-7-azabicyclo[2.2.1]heptane-1-carboxylic acid can be converted to this compound through a radical-mediated decarboxylation process. unirioja.es

Method Reagents Typical Yield Reference
Direct AcylationBenzoyl chloride, TriethylamineGood to Excellent unirioja.es
Diels-Alder with Benzamido DienophileMethyl 2-benzamidoacrylate, Danishefsky's dieneGood unirioja.es
Decarboxylative BenzoylationN-benzoyl-7-azabicyclo[2.2.1]heptane-1-carboxylic acid, Radical initiatorModerate unirioja.es

Enantioselective and Diastereoselective Synthetic Pathways to Benzoylated Azabicyclo[2.2.1]heptanes

The development of stereoselective methods for the synthesis of benzoylated azabicyclo[2.2.1]heptanes is crucial for accessing enantiomerically pure compounds with specific biological activities.

Diastereoselective Approaches:

A notable diastereoselective strategy involves the Diels-Alder reaction between a diene and a dienophile containing a benzamido group. The reaction of methyl 2-benzamidoacrylate with Danishefsky's diene, for example, leads to the formation of cycloadducts that can be further elaborated to the desired azabicyclic system. unirioja.es The stereochemistry of the resulting product is influenced by the endo/exo selectivity of the cycloaddition. Subsequent reduction of a ketone intermediate can also be performed diastereoselectively. For instance, the reduction of a ketone precursor with L-selectride has been shown to favor the formation of the trans alcohol, which is a key intermediate for the intramolecular cyclization to the 7-azabicyclo[2.2.1]heptane ring. unirioja.es

Another powerful diastereoselective method is the [3+2] cycloaddition between tertiary amine N-oxides and substituted alkenes, which can generate 7-azanorbornanes with high diastereomeric ratios (up to >20:1). nih.gov This method offers an efficient route to highly substituted and stereochemically defined azabicyclic scaffolds.

Enantioselective Approaches:

Enantioselective synthesis can be achieved through several strategies, including the use of chiral auxiliaries, chiral catalysts, and chemoenzymatic resolutions.

The use of a chiral template, such as enantiomerically pure 7-azabicyclo[2.2.1]heptan-2-ol, allows for the synthesis of various aminocyclitols with high stereocontrol. nih.gov Chiral auxiliaries can be attached to the azabicyclic precursor, directing the stereochemical outcome of subsequent reactions. After the desired stereochemistry is established, the auxiliary can be cleaved.

Asymmetric synthesis has been demonstrated in the hydroboration of a cyclohexene derivative bearing chiral (S)-1-phenylethylamino groups. The subsequent cyclization of the major diastereomer under Mitsunobu conditions, followed by deprotection, yields optically pure endo-7-azabicyclo[2.2.1]heptan-2-amine. acs.org

Furthermore, HPLC resolution of racemic mixtures of N-benzoylated 7-azabicyclo[2.2.1]heptane derivatives on a chiral stationary phase is an effective method for obtaining both enantiomers in high purity. arkat-usa.org

Stereoselective Method Key Reagents/Steps Stereoselectivity Reference
Diastereoselective Diels-AlderMethyl 2-benzamidoacrylate, L-selectride reduction90:10 mixture of alcohol diastereomers unirioja.es
Diastereoselective [3+2] CycloadditionTertiary amine N-oxides, Substituted alkenesup to >20:1 dr nih.gov
Asymmetric Synthesis via Chiral Auxiliary(S)-1-phenylethylamino group, Hydroboration, Mitsunobu cyclizationOptically pure product acs.org
HPLC ResolutionChiral stationary phaseHigh enantiomeric purity arkat-usa.org

Methodological Advancements for Enhanced Yields and Stereochemical Control in Azabicyclo[2.2.1]heptane Synthesis

Recent advancements in synthetic methodologies have focused on improving the efficiency and stereochemical control in the synthesis of the core 7-azabicyclo[2.2.1]heptane skeleton, which are directly applicable to the synthesis of its benzoylated derivatives.

A significant advancement is the base-promoted internal nucleophilic displacement of a methanesulfonate group in a suitably substituted cyclohexanol derivative. This intramolecular cyclization has been shown to produce the 7-azabicyclo[2.2.1]heptane system in high yield. unirioja.es The stereochemistry of the starting cyclohexanol dictates the stereochemical outcome of the bicyclic product.

The reaction of 2-trimethylsilyloxy-1,3-butadiene with methyl 2-benzamidoacrylate in the presence of a Lewis acid catalyst such as ZnI₂ provides a direct route to a key ketone intermediate in high yield (94%), bypassing several steps required in earlier syntheses. unirioja.es

Furthermore, the sodium hydride-promoted heterocyclization of alkyl N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamates is a convenient method for the synthesis of 7-azabicyclo[2.2.1]heptane derivatives. acs.org The stereochemical arrangement of the leaving groups on the cyclohexane ring is critical for the success of the intramolecular cyclization.

These methodological improvements, focusing on efficient cyclization strategies and the use of highly effective reagents, contribute to more practical and scalable syntheses of this compound and its analogs.

Advancement Description Impact Reference
Base-Promoted Internal Nucleophilic DisplacementIntramolecular cyclization of a methanesulfonate-substituted cyclohexanol derivative.High yield formation of the bicyclic ring system with defined stereochemistry. unirioja.es
Catalyzed Diels-Alder ReactionUse of ZnI₂ as a catalyst for the reaction of 2-trimethylsilyloxy-1,3-butadiene with methyl 2-benzamidoacrylate.Direct formation of a key intermediate in 94% yield, improving overall efficiency. unirioja.es
Base-Promoted HeterocyclizationSodium hydride-promoted cyclization of dibromocyclohexyl-carbamate precursors.Convenient and effective method for constructing the 7-azabicyclo[2.2.1]heptane core. acs.org

Conformational Analysis and Stereochemical Principles of 7 Benzoyl 7 Azabicyclo 2.2.1 Heptane

Elucidation of Nitrogen Pyramidalization in 7-Azabicyclo[2.2.1]heptane Amides

A fundamental characteristic of the amide bond in peptides and simple amides is its planarity, a consequence of the delocalization of the nitrogen lone pair into the carbonyl π-system. nih.govresearchgate.net However, in the 7-azabicyclo[2.2.1]heptane system, the rigid bicyclic structure forces the amide nitrogen atom into a non-planar, pyramidal geometry. nih.gov This deviation from planarity is not an exception but an intrinsic feature of the 7-azabicyclo[2.2.1]heptane motif. researchgate.net

Single-crystal X-ray diffraction studies of N-benzoyl-7-azabicyclo[2.2.1]heptane and related derivatives have unequivocally demonstrated nitrogen pyramidalization in the solid state. nih.govacs.orgnih.gov Theoretical investigations using quantum mechanical calculations and density functional theory (DFT) have corroborated these experimental findings, identifying the nitrogen-pyramidal structures as energy minima. acs.orgnih.govacs.org

The primary driving force for this distortion is the inherent strain in the bicyclic framework. The C-N-C bond angle at the bridgehead nitrogen is constrained to a value significantly smaller than the ideal 120° for a planar, sp²-hybridized nitrogen atom, inducing a more sp³-like character. acs.orgnih.gov This geometric constraint, coupled with twisting of the amide bond due to allylic strain, results in a non-planar amide nitrogen. acs.orgnih.gov The pyramidalization of the nitrogen atom disrupts the resonance between the nitrogen lone pair and the carbonyl group, a key factor that governs the behavior of the amide bond. nih.govresearchgate.net This structural feature is also observed in related systems, such as sulfonamides derived from 7-azabicyclo[2.2.1]heptane. researchgate.net

Rotational Barriers about the Amide C-N Bond in N-Benzoyl-7-azabicyclo[2.2.1]heptane

The partial double-bond character of a typical amide bond results in a significant energy barrier to rotation around the C-N bond, leading to the existence of distinct cis and trans isomers. The nitrogen pyramidalization in N-benzoyl-7-azabicyclo[2.2.1]heptane weakens this double-bond character, which in turn lowers the rotational barrier. nih.govresearchgate.net

The rotational barriers for the amide C-N bond in N-benzoyl-7-azabicyclo[2.2.1]heptane and its derivatives have been quantified through both experimental techniques and theoretical calculations. acs.orgrsc.org Variable-temperature ¹H NMR spectroscopy is a primary experimental method used to determine these energy barriers by analyzing the coalescence of signals corresponding to the different conformational isomers. rsc.orgacs.org

Studies have shown a notable reduction in the rotational barriers of these bicyclic amides compared to their monocyclic counterparts, such as N-benzoylpyrrolidine. researchgate.netacs.org This reduction is a direct consequence of the ground-state destabilization caused by nitrogen pyramidalization; the ground state is already closer in energy and structure to the twisted transition state for rotation. nih.govacs.org For instance, the rotational barrier for N-acetyl-7-azabicyclo[2.2.1]heptane was found to be 1.2 kcal/mol lower than its unstrained analog. cdnsciencepub.com While one study on an N-benzoyl derivative within a more complex tricyclic system reported an energy barrier of 70 kJ/mol (approximately 16.7 kcal/mol), similar to acyclic amides, this may be influenced by the additional structural constraints of that specific system. rsc.org A more direct comparison reveals that the reduced barrier is consistent with a nitrogen-pyramidal structure existing in solution. researchgate.netacs.orgnih.gov

Table 1: Comparison of Amide C-N Rotational Energy Barriers
CompoundMethodRotational Barrier (kcal/mol)Reference
N-acetyl-7-azabicyclo[2.2.1]heptaneNMR Spectroscopy~1.2 kcal/mol lower than unstrained analog cdnsciencepub.com
endo-10-benzoyl-4-phenyl-4,10-diazatricyclo[5.2.1.0]dec-8-ene-3,5-dione¹H NMR~16.7 (70 kJ/mol) rsc.org
N-benzoyl-7-azabicyclo[2.2.1]heptanesGeneral ObservationLower than monocyclic pyrrolidine (B122466) amides researchgate.netacs.org

The rotational dynamics around the C-N bond are also sensitive to electronic effects, specifically the nature of substituents on the benzoyl ring. acs.orgacs.org A systematic investigation of N-benzoyl-7-azabicyclo[2.2.1]heptanes bearing various para-substituents on the benzoyl group revealed a clear trend. acs.orgnih.gov

It was found that electron-withdrawing groups on the aromatic ring increase the rotational barrier, while electron-donating groups decrease it. acs.org This observation is consistent with the established mechanism of amide rotation. Electron-withdrawing groups enhance the partial positive charge on the carbonyl carbon, strengthening the C-N double bond character through resonance and thus increasing the energy required for rotation. Conversely, electron-donating groups reduce the double bond character, facilitating rotation.

Table 2: Effect of Para-Substituents on Rotational Barriers of N-Thiobenzoyl-7-azabicyclo[2.2.1]heptanes
Para-Substituent (on Thiobenzoyl Ring)Electronic NatureEffect on Rotational BarrierReference
-NO₂Strongly Electron-WithdrawingIncreases barrier, restores planarity acs.org
-HNeutralBaseline barrier, nonplanar acs.org
(unspecified donating groups)Electron-DonatingDecreases barrier acs.org

Conformational Equilibrium and Cis-Trans Isomerism in Substituted N-Benzoyl-7-azabicyclo[2.2.1]heptane Derivatives

The rotation around the C-N amide bond gives rise to cis and trans isomers. In many peptides and amides, these isomers exist in a dynamic equilibrium. However, in substituted derivatives of the 7-azabicyclo[2.2.1]heptane system, this equilibrium can be completely shifted to a single conformation. researchgate.netsemanticscholar.org

Specifically, the presence of a substituent at the C4 bridgehead position of the bicyclic framework has been shown to completely bias the amide cis-trans equilibrium, forcing it to adopt the trans amide conformation, regardless of the solvent. researchgate.net This powerful conformational locking is a direct result of steric interactions between the bridgehead substituent and the groups attached to the amide bond. The rigidity of the bicyclic system amplifies these steric clashes, making one isomeric form significantly more stable than the other.

This ability to enforce a specific amide conformation is of significant interest in the design of peptidomimetics and foldamers. researchgate.netsemanticscholar.org For example, attaching a 7-azabicyclo[2.2.1]heptane unit to the C-terminus of an amino acid can stabilize a β-strand-like extended conformation in the adjacent residue, a direct outcome of the biased cis-trans equilibrium. researchgate.net This demonstrates how the inherent structural features of the bicyclic system can be exploited to control the local conformation of larger molecules. semanticscholar.org

Implications of Bicyclic Rigidity on Stereochemical Outcome in Reactions

The constrained, rigid framework of 7-azabicyclo[2.2.1]heptane significantly influences the stereochemical course of chemical reactions. smolecule.com This rigidity affects the geometries and energies of transition states, often leading to high levels of stereoselectivity that are not observed in more flexible acyclic or monocyclic systems. smolecule.comnih.gov

The development of highly stereoselective synthetic methods is crucial, as the inherent rigidity makes it difficult to correct stereochemical errors introduced during a synthesis. smolecule.com The bicyclic framework controls facial selectivity in reactions, such as cycloadditions, by creating a sterically hindered (endo) and a more accessible (exo) face. researchgate.net For example, in Diels-Alder reactions involving pyrroles to form the 7-azabicyclo[2.2.1]heptene skeleton, the reaction often favors the formation of the exo product. researchgate.net Similarly, the stereospecific reduction of a double bond in a derivative was shown to proceed exclusively from the exo face. researchgate.net

Computational studies have confirmed that the bicyclic framework can dictate reaction pathways and alter activation barriers compared to more flexible systems. smolecule.com The constrained geometry can lead to unusual reaction pathways and high facial selectivity through steric interactions at the transition state. smolecule.com This stereochemical control is a defining characteristic of the 7-azabicyclo[2.2.1]heptane system and is a critical consideration in the synthesis of complex target molecules derived from this scaffold. smolecule.comnih.gov

Advanced Computational and Theoretical Investigations of 7 Benzoyl 7 Azabicyclo 2.2.1 Heptane and Its Analogues

Application of Density Functional Theory (DFT) in Azabicyclo[2.2.1]heptane Research

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of 7-azabicyclo[2.2.1]heptane derivatives, providing insights that complement experimental findings. smolecule.com DFT calculations are instrumental in understanding conformational preferences, electronic structure, and potential reaction pathways for these bicyclic compounds. smolecule.com The selection of appropriate functionals, such as B3LYP, PBE0, and ωB97XD, and basis sets is crucial for achieving reliable results for both ground-state and transition-state structures. smolecule.com

DFT calculations have been successfully employed to predict and rationalize the reactivity and stereoselectivity of reactions involving the 7-azabicyclo[2.2.1]heptane scaffold. For instance, computational studies have been used to corroborate transition-state geometries, thereby explaining the stereoselectivity observed in certain synthetic routes. In the context of diastereoselective [3 + 2] cycloaddition reactions to form 7-azanorbornanes, DFT calculations suggest that the observed selectivity is primarily governed by steric considerations. nih.gov

A notable application of DFT is in understanding the unexpected resistance of N-benzoyl-7-azabicyclo[2.2.1]heptane to base-catalyzed hydrolysis compared to its monocyclic analogues. mdpi.com Theoretical calculations of the Gibbs free energies of activation are consistent with experimental kinetic data, confirming the higher energy barrier for the bicyclic amide. mdpi.com These models, which can include explicit water molecules, demonstrate that the rigid bicyclic framework significantly influences the geometries and energies of transition states. smolecule.commdpi.com

CompoundActivation Energy (kcal/mol)Relative Reactivity
N-benzoylazetidine (2a)21.8Highest
N-benzoylpyrrolidine (3a)24.3Intermediate
N-benzoyl-7-azabicyclo[2.2.1]heptane (4a)25.3Lowest

This table presents the calculated Gibbs free energies of activation (ΔG‡) for the base-catalyzed hydrolysis of N-benzoyl-7-azabicyclo[2.2.1]heptane and its monocyclic analogues, illustrating the lower reactivity of the bicyclic compound as predicted by DFT. Data sourced from mdpi.com.

Theoretical analyses using DFT provide detailed information about the electronic structure of 7-azabicyclo[2.2.1]heptane derivatives through the examination of molecular orbitals, electron density distributions, and other electronic properties. smolecule.com These analyses offer critical insights into chemical bonding, reactivity patterns, and spectroscopic characteristics. smolecule.com The rigid bicyclic framework of the 7-azabicyclo[2.2.1]heptane system imposes significant constraints that lead to unique electronic effects. smolecule.com

One of the most significant features of N-acyl-7-azabicyclo[2.2.1]heptanes is the non-planarity of the amide bond. acs.orgnih.gov DFT calculations have successfully reproduced the experimentally observed nitrogen-pyramidal structures of these bicyclic amides as energy minima. acs.orgnih.gov This distortion from the typical planar amide geometry is a result of nitrogen pyramidalization due to C-N-C angle strain and twisting of the amide bond. acs.orgnih.govacs.org This structural deviation directly impacts the compound's chemical behavior, including its rotational barriers and reactivity. mdpi.comacs.org The steric bulk and conformational restriction imposed by the bicyclic system are also considered important for discriminating between receptor subtypes in pharmacological applications. nih.gov

DFT is a key method for elucidating complex reaction mechanisms by modeling transition state structures and calculating activation barriers. smolecule.com For reactions involving 7-azabicyclo[2.2.1]heptane derivatives, these calculations provide a molecular-level understanding of potential reaction pathways and help predict chemical reactivity. smolecule.comacs.org

In the study of the base-catalyzed hydrolysis of N-benzoyl-7-azabicyclo[2.2.1]heptane, DFT calculations were used to model the transition state. mdpi.com The results indicated a large negative entropy of activation (–TΔS‡), suggesting a highly ordered transition structure that includes solvating water molecules. mdpi.com This finding helps to explain the unexpectedly low reactivity of the compound. mdpi.com Furthermore, DFT has been used to explore the mechanism of stereospecific syntheses, such as the contraction of pyrrolidines to form cyclobutanes, where the rate-determining step was identified as the release of N₂ from a 1,1-diazene intermediate to form a 1,4-biradical. acs.org Such mechanistic investigations are crucial for predicting the feasibility of synthetic routes for other bicyclic structures, including those derived from the 7-azabicyclo[2.2.1]heptane framework. acs.org

Quantum Chemical Calculations of Molecular Orbitals and Electron Delocalization

Quantum chemical calculations are fundamental to understanding the electronic properties that govern the behavior of 7-benzoyl-7-azabicyclo[2.2.1]heptane. A key electronic feature of amides is the delocalization of the nitrogen lone pair electrons into the carbonyl π-system. In the case of 7-azabicyclo[2.2.1]heptane amides, the inherent non-planarity of the amide bond affects this delocalization. acs.orgacs.org

Calculations have been performed to evaluate the magnitude of electron delocalization from the nitrogen nonbonding orbital (nN) to the carbonyl anti-bonding π* orbital. acs.orgnih.govresearchgate.net These studies have shown a strong correlation between the extent of this nN → π* delocalization and the rotational barriers around the amide C-N bond. acs.orgnih.govacs.org The reduced delocalization, a consequence of the pyramidal nitrogen geometry, leads to a lower rotational barrier compared to planar monocyclic amides like N-benzoylpyrrolidine. acs.orgnih.gov A good correlation has been established between the experimentally determined rotational barriers of N-benzoyl-7-azabicyclo[2.2.1]heptanes with various para-substituents on the benzoyl group and Hammett's σp+ constants, which is consistent with the similarity of their solution structures. acs.orgnih.gov

Para-substituent (X) on Benzoyl GroupHammett Constant (σp+)Rotational Barrier (ΔG‡, kcal/mol)
OCH₃-0.7813.8
CH₃-0.3114.4
H0.0014.9
Cl0.1115.2
NO₂0.7916.1

This table shows the correlation between the Hammett σp+ constants of para-substituents on the N-benzoyl group of 7-azabicyclo[2.2.1]heptane and the experimentally determined rotational energy barriers, highlighting the influence of electronic effects on molecular dynamics. Data sourced from acs.orgnih.gov.

High-Level Quantum Mechanical Studies of Molecular Conformations

High-level quantum mechanical studies, often in conjunction with experimental methods like X-ray crystallography and NMR spectroscopy, provide a detailed picture of the molecular conformations of this compound and its analogues. rsc.orgacs.org A defining conformational feature of this class of molecules is the pyramidal geometry of the amide nitrogen atom, a significant deviation from the planar structure found in typical acyclic amides. acs.orgnih.govacs.org

Strategic Applications of 7 Benzoyl 7 Azabicyclo 2.2.1 Heptane and Its Derivatives in Modern Organic Synthesis

Utilization as Conformationally Constrained Scaffolds in Rational Molecular Design

The 7-azabicyclo[2.2.1]heptane framework serves as a fundamental building block in rational molecular design due to its rigid and well-defined three-dimensional structure. This conformational rigidity is a desirable trait in medicinal chemistry as it can lead to higher binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. The bicyclic system effectively limits the number of accessible conformations, allowing for a more precise orientation of functional groups for interaction with receptors. bohrium.comuni-regensburg.de

The versatility of this scaffold is demonstrated by its use in the development of a wide range of therapeutic agents. For instance, derivatives of 7-azabicyclo[2.2.1]heptane have been investigated for their potential in treating central nervous system disorders and malaria by inhibiting plasmepsin. bohrium.com The strategic introduction of substituents at various positions on the bicyclic core allows for the systematic exploration of the chemical space around a pharmacophore, aiding in the optimization of ligand-receptor interactions.

The synthesis of various substituted 7-azabicyclo[2.2.1]heptane derivatives has been achieved through methods such as bridgehead radical reactions, showcasing the adaptability of this scaffold to diverse synthetic transformations. unirioja.es This adaptability, combined with its constrained nature, makes the 7-azabicyclo[2.2.1]heptane skeleton a privileged scaffold in the design of novel bioactive molecules.

Synthetic Design and Elaboration of Epibatidine (B1211577) Analogue Frameworks

One of the most significant applications of the 7-azabicyclo[2.2.1]heptane scaffold is in the synthesis of analogues of epibatidine, a potent analgesic alkaloid. le.ac.ukacs.org Epibatidine itself exhibits high affinity for nicotinic acetylcholine (B1216132) receptors (nAChRs), but its therapeutic use is limited by its toxicity. le.ac.uknih.gov Consequently, extensive research has been dedicated to synthesizing analogues with an improved therapeutic window, retaining the analgesic properties while reducing toxicity. le.ac.uknih.gov

The 7-azabicyclo[2.2.1]heptane core is the foundational structural element of epibatidine. acs.org Synthetic strategies often involve the construction of this bicyclic system, followed by the introduction of the characteristic (6-chloro-3-pyridyl) moiety or its bioisosteres. nih.govacs.org A variety of synthetic routes have been developed to access the 7-azabicyclo[2.2.1]heptane skeleton, including Diels-Alder reactions and ring-closing metathesis. le.ac.ukresearchgate.net

Researchers have synthesized a wide array of epibatidine analogues by modifying both the bicyclic core and the aromatic substituent. These modifications aim to enhance selectivity for specific nAChR subtypes, which is believed to be key to separating the analgesic effects from the toxic ones. nih.govacs.orgrsc.org For example, the replacement of the chloropyridinyl group with other heterocyclic systems, such as pyridazine (B1198779), has yielded analogues with improved selectivity for the α4β2 nAChR subtype over the α3β4 subtype. nih.govacs.org

Analogue TypeSynthetic StrategyKey FindingsReference(s)
1-Substituted AnaloguesExpansion of previously reported synthesisTwo analogues showed selective binding to the α4β2 subtype of the nicotinic acetylcholine receptor with Ki values of 40 and 290 nM. rsc.org
Pyridazine AnaloguesInverse type Diels-Alder reactionA pyridazine analogue and its N-methyl derivative showed high potency and improved selectivity for α4β2 over α3β4 nAChR subtypes. nih.govacs.org
7-Substituted AnaloguesNucleophilic substitution at the 7-positionOpened a route to a range of novel 7-substituted 2-azabicyclo[2.2.1]heptanes, including the synthesis of syn- and anti-isoepiboxidine. nih.gov
Hybrid StructuresIntramolecular cyclization from a trans 1,4 disubstituted amino-cyclohexane derivativeDesigned hybrid structures of epibatidine and ABT-594 as potential α4β2 nicotinic acetylcholine receptor ligands. uno.edu

Development of Conformationally Restricted Proline Analogues and Peptidomimetics

The rigid structure of the 7-azabicyclo[2.2.1]heptane system makes it an excellent template for the design of conformationally restricted proline analogues. Proline plays a crucial role in determining the secondary structure of peptides and proteins, often inducing turns in the peptide backbone. By replacing proline with a rigid analogue, chemists can exert greater control over the peptide's conformation, which can lead to enhanced biological activity, selectivity, and stability. uni-regensburg.denih.gov

7-Azabicyclo[2.2.1]heptane-2-carboxylic acid has been synthesized and incorporated into peptides as a proline mimetic. researchgate.net This substitution can stabilize specific secondary structures, such as β-turns, and can influence the cis-trans isomerization of the amide bond. nih.govnih.gov The constrained nature of the bicyclic system reduces the conformational freedom of the peptide, which can be advantageous in the design of peptidomimetics with improved pharmacological properties. researchgate.net

The synthesis of these proline analogues often involves multi-step sequences starting from readily available materials. unirioja.es These synthetic amino acids have been used in the preparation of biologically active peptides and peptidomimetics, demonstrating their utility in medicinal chemistry. uni-regensburg.de For instance, their incorporation into cyclic peptides has been shown to enhance antagonist affinity at neurokinin-2 (NK2) receptors, suggesting a stabilization of the bioactive conformation. researchgate.net

Proline Analogue/PeptidomimeticApplicationKey FindingsReference(s)
7-Azabicyclo[2.2.1]heptane-2-carboxylic acidsPeptidomimetic conformational constraints in NK2 antagonistsIncorporation into cyclic L659877 analogues yielded compounds with enhanced antagonist affinity. researchgate.net
7-Azabicyclo[2.2.1]heptane-1-carboxylic acid (Ahc)Replacement for proline in dipeptidesThe Ahc-Ser sequence displays a type I β-turn with a distorted amide bond. nih.gov
2,5-AlkaneprolinesConstrained proline analoguesThe 7-azabicyclo[2.2.1]heptane skeleton represents the ethane-bridged derivative of this family. nih.gov

Engineering of Ligand Scaffolds for Neurotransmitter Receptor Interaction Studies (e.g., Cholinergic and Opioid Receptors)

The 7-azabicyclo[2.2.1]heptane scaffold has been instrumental in the development of ligands for various neurotransmitter receptors, most notably cholinergic and opioid receptors. Its rigid framework allows for the precise positioning of pharmacophoric elements, facilitating the study of ligand-receptor interactions and the development of receptor-subtype-selective compounds. google.commdpi.com

In the realm of cholinergic receptors, derivatives of 7-azabicyclo[2.2.1]heptane have been synthesized and evaluated as potential ligands for neuronal nicotinic acetylcholine receptors (nAChRs). nih.gov These compounds are often designed as analogues of epibatidine, aiming to modulate the activity of different nAChR subtypes. researchgate.net The development of subtype-selective ligands is crucial for understanding the physiological roles of these receptors and for designing drugs with fewer side effects. nih.gov

More recently, the 7-azanorbornane scaffold has been explored for its potential to yield ligands for opioid receptors. mdpi.com A library of compounds based on this scaffold was synthesized and screened, leading to the discovery of dual agonists for the delta and kappa opioid receptors. mdpi.com This highlights the versatility of the 7-azabicyclo[2.2.1]heptane framework in generating ligands for different G protein-coupled receptors (GPCRs). mdpi.com

Receptor TargetLigand TypeKey FindingsReference(s)
Nicotinic Acetylcholine ReceptorsN-arylalkyl- and N-aryl-7-azabicyclo[2.2.1]heptanesN-(3-pyridylmethyl)-7-azabicyclo[2.2.1]heptane was the most potent ligand with a Ki of 98 nM. nih.gov
Delta and Kappa Opioid Receptors7-Azanorbornane-based dual agonistsDiscovery of dual agonists through an in situ screening protocol of a compound library. mdpi.com
Sigma-2 (σ2) ReceptorsN-substituted 7-azabicyclo[2.2.1]heptanesArylalkyl N-substituents conferred selectivity for the σ2 subtype. nih.gov

Role in the Elaboration of Novel Chemical Reagents and Organocatalysts

While the primary application of 7-benzoyl-7-azabicyclo[2.2.1]heptane is as a structural scaffold in medicinal chemistry, its derivatives also hold potential as novel chemical reagents. The inherent strain and defined stereochemistry of the bicyclic system can be exploited in the design of new synthetic tools. For instance, N-substituted 7-azabicyclo[2.2.1]heptanes have been synthesized and evaluated for their potential as ligands in various chemical transformations. nih.gov

The development of new synthetic routes to access the 7-azabicyclo[2.2.1]heptane core itself has led to the exploration of novel chemical reactions. For example, the synthesis of N-benzoyl-7-azabicyclo[2.2.1]heptane has been reported as a precursor to epibatidine, showcasing the utility of this specific compound in multi-step synthetic sequences. unirioja.es Although direct applications of this compound as an organocatalyst are not extensively documented, the broader class of proline analogues, to which 7-azabicyclo[2.2.1]heptane derivatives belong, are well-known for their use in organocatalysis. nih.gov The unique conformational properties of the 7-azabicyclo[2.2.1]heptane framework could potentially be harnessed in the future design of highly stereoselective organocatalysts.

Future Directions and Emerging Research Themes in 7 Benzoyl 7 Azabicyclo 2.2.1 Heptane Chemistry

Innovations in Asymmetric and Stereoselective Synthetic Methodologies

The biological activity of 7-azabicyclo[2.2.1]heptane derivatives is often dependent on their stereochemistry. Consequently, the development of innovative asymmetric and stereoselective synthetic methodologies is a primary focus of future research. While classical resolution of racemic mixtures has been employed, modern strategies are increasingly reliant on enantioselective approaches to access stereochemically pure compounds. arkat-usa.org

One promising avenue is the use of chiral templates and auxiliaries. For instance, enantiomerically pure 7-azabicyclo[2.2.1]heptan-2-ol has been utilized as a chiral template for the synthesis of various aminocyclitols. acs.org Future work will likely expand on the use of such templates derived from readily available chiral pool materials to control the stereochemistry of the bicyclic core during its formation.

Furthermore, asymmetric catalysis is poised to play a significant role. The development of novel chiral catalysts for key bond-forming reactions, such as Diels-Alder cycloadditions to form the bicyclic system or stereoselective functionalization of pre-existing scaffolds, is an active area of investigation. For example, the asymmetric synthesis of conformationally constrained 4-hydroxyprolines with the 7-azabicyclo[2.2.1]heptane ring system has been achieved, providing a formal synthesis of (+)-epibatidine. unirioja.es Such approaches offer a more efficient and atom-economical route to enantiomerically pure 7-benzoyl-7-azabicyclo[2.2.1]heptane derivatives.

Integration of Advanced Computational Modeling for Structure-Reactivity Prediction and De Novo Design

Advanced computational modeling is becoming an indispensable tool in the study of this compound and its analogues. Density Functional Theory (DFT) calculations have been successfully employed to understand the structure, conformation, and reactivity of these systems. For instance, calculations have been used to rationalize the mechanism of base-promoted heterocyclization reactions leading to the 7-azabicyclo[2.2.1]heptane core. acs.org

Future research will see a greater integration of computational methods for several key purposes:

Structure-Reactivity Prediction: Computational models can predict the preferred sites of reaction and the stereochemical outcomes of various transformations, guiding synthetic efforts and reducing trial-and-error experimentation. DFT calculations have been used to investigate the α-C-H bond dissociation energies of related bicyclic nitrosamines, providing insights into their reactivity. nih.gov

De Novo Design: By modeling the interactions between 7-azabicyclo[2.2.1]heptane derivatives and biological targets, it is possible to design novel compounds with enhanced affinity and selectivity. This approach has been used in the design of potent dipeptidyl peptidase-4 (DPP-4) inhibitors based on the 2-azabicyclo[2.2.1]heptane scaffold. nih.gov The application of such in silico methods will accelerate the discovery of new therapeutic agents based on the this compound framework.

Understanding Conformational Properties: The rigid nature of the bicyclic system can be further understood through computational studies. For example, temperature-dependent NMR spectra and nuclear Overhauser effect differences, supported by calculations, have been used to study the conformational isomerism arising from restricted rotation around the amide C–N bond in N-acylated 7-azabicyclo[2.2.1]heptanes. rsc.org

Exploration of Unprecedented Chemical Transformations and Reactivity Patterns

While the synthesis of the 7-azabicyclo[2.2.1]heptane core is well-established, the exploration of its unique reactivity continues to uncover novel chemical transformations. The constrained bicyclic structure imparts unusual electronic and steric properties, leading to reactivity patterns that differ from simpler acyclic or monocyclic amines and amides.

A significant finding is the unexpected resistance of amides based on the 7-azabicyclo[2.2.1]heptane scaffold to base-catalyzed hydrolysis. mdpi.com This stability, despite the pyramidalization of the amide nitrogen, opens up possibilities for using this scaffold in environments where traditional amides would be labile. Future studies will likely delve deeper into the kinetics and thermodynamics of this phenomenon to fully exploit this property.

Furthermore, the generation and reaction of bridgehead radicals from 7-azabicyclo[2.2.1]heptane-1-carboxylic acid have demonstrated the versatility of this system for introducing substituents at the sterically hindered bridgehead position. unirioja.es This opens the door to a range of functionalizations that would be difficult to achieve through traditional ionic pathways. Future research is expected to explore a wider range of radical reactions, including C-H functionalization at other positions on the scaffold, to generate a diverse library of derivatives. The intramolecular reactions of these derivatives, such as the Ugi reaction, are also being explored to create complex peptidomimetics. psu.edu

Rational Design of Highly Functionalized this compound Derivatives with Tunable Properties

The 7-azabicyclo[2.2.1]heptane skeleton is a privileged scaffold in medicinal chemistry, and the rational design of highly functionalized derivatives with tunable properties is a major driving force for future research. By strategically modifying the benzoyl group and other positions on the bicyclic ring, researchers can fine-tune the steric, electronic, and pharmacokinetic properties of the molecules to optimize their interaction with specific biological targets.

A notable application is in the development of selective sigma-2 (σ2) receptor ligands. Studies have shown that N-substituted 7-azabicyclo[2.2.1]heptanes can be designed to exhibit high affinity and selectivity for the σ2 subtype, with the nature of the N-substituent playing a crucial role in this discrimination. nih.gov

The design of novel epibatidine (B1211577) analogues is another active area, aiming to retain the potent analgesic properties while reducing toxicity. researchgate.net This involves the synthesis of conformationally constrained analogues where the 7-azabicyclo[2.2.1]heptane core is appended with various heterocyclic moieties.

Future efforts will focus on creating libraries of this compound derivatives with diverse functionalities. This will be achieved through the development of robust and versatile synthetic routes that allow for late-stage functionalization. The resulting compounds will be screened against a wide range of biological targets to identify new leads for drug discovery. The ability to tune the properties of these molecules makes them highly attractive for developing novel therapeutics for a variety of diseases.

Q & A

Q. What are the established synthetic routes for 7-Benzoyl-7-azabicyclo[2.2.1]heptane, and how do they compare in efficiency?

The compound is typically synthesized via intramolecular free radical reactions or multi-step functionalization of 7-azabicyclo[2.2.1]heptane precursors. For example, Fraser and Swingle demonstrated chlorination of 7-trichloroacetyl-7-azabicyclo[2.2.1]heptane using sulfuryl chloride and benzoyl peroxide, yielding a 63% isolated product . A more recent approach involves protecting group strategies (e.g., CbzCl, TsCl) and reductive steps (NaBH₄) to stabilize intermediates, achieving >85% yields in key steps . Comparative efficiency depends on reaction scale, purity requirements, and tolerance to byproducts.

Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives?

Key methods include:

  • NMR : Proton and carbon NMR resolve bridgehead protons (δ 1.32–2.2 ppm, J = 3 Hz) and bicyclic ring strain effects .
  • IR : Stretching frequencies for carbonyl groups (e.g., 1700–1750 cm⁻¹ for benzoyl moieties) confirm functionalization .
  • Mass spectrometry : High-resolution MS (e.g., m/z 291.1047 for C₁₄H₁₄F₅N derivatives) validates molecular formulas .

Q. How should researchers handle safety risks associated with intermediates in the synthesis of this compound?

Hazardous intermediates (e.g., chlorinated derivatives) require:

  • Class I, Type B biological safety hoods for handling volatile reagents .
  • HEPA-filtered vacuums for particulate cleanup to avoid inhalation risks .
  • Immediate medical consultation for exposure, per SDS guidelines for related azabicyclo compounds .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction yields during radical-mediated synthesis of 7-azabicyclo derivatives?

Discrepancies in yields often arise from radical inhibitor interference or solvent polarity. For example, alcohols (e.g., EtOH) can quench radicals, reducing yields by 20–30%, while non-polar solvents (e.g., CH₂Cl₂) improve regioselectivity . Systematic screening of initiators (e.g., AIBN vs. benzoyl peroxide) and temperature gradients (0°C to reflux) is recommended .

Q. How can computational modeling guide the design of this compound analogues for structure-activity relationship (SAR) studies?

Density functional theory (DFT) predicts conformational strain and electronic effects. For instance, substituents at the 2-position alter ring puckering (ΔG‡ up to 5 kcal/mol), impacting binding affinity in epibatidine analogues . Pairing DFT with docking studies (e.g., nicotinic acetylcholine receptors) prioritizes synthetic targets .

Q. What experimental design principles optimize multi-step syntheses of this compound?

Factorial design (e.g., varying catalysts, solvents, and stoichiometry) identifies critical parameters. For example, NaOMe concentration in ester hydrolysis (Step v, Scheme 2) correlates linearly with reaction rate (R² = 0.94), while Pd/C loading in hydrogenation (Step vi) shows diminishing returns above 10% w/w . Response surface methodology (RSM) further refines optimal conditions .

Q. How do conflicting NMR data for similar azabicyclo compounds inform analytical protocols?

Discrepancies in bridgehead proton splitting (e.g., J = 3 Hz vs. unresolved peaks) may reflect solvent-dependent conformational locking. Deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) and variable-temperature NMR (VT-NMR) distinguish dynamic equilibria from stereochemical errors .

Q. What theoretical frameworks underpin mechanistic studies of 7-azabicyclo[2.2.1]heptane reactivity?

Curtin-Hammett principles explain selectivity in radical pathways, where transition state energy (ΔG‡) dictates product ratios . For electrophilic substitutions, frontier molecular orbital (FMO) theory predicts reactivity at electron-rich bridgehead positions .

Methodological Notes

  • Data Validation : Cross-reference spectral data with NIST Standard Reference Databases to resolve ambiguities .
  • Synthetic Reproducibility : Document batch-specific variables (e.g., reagent lot numbers, humidity) to mitigate yield variability .
  • Ethical Compliance : Adhere to OSHA PPE standards (29 CFR 1910.132) for hazardous intermediates .

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